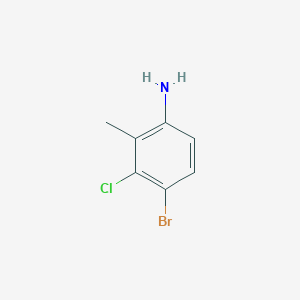
4-Bromo-3-chloro-2-methylaniline
概要
説明
4-Bromo-3-chloro-2-methylaniline is a chemical compound that is structurally related to various aniline derivatives. While the specific compound is not directly discussed in the provided papers, insights can be drawn from studies on similar compounds. For instance, the crystal structures of 4-phenoxyanilines with substituents such as bromo and chloro groups have been compared, indicating that the presence of these substituents can influence the isomorphism of these compounds . Additionally, the synthesis of related compounds, such as 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, has been reported using green chemistry approaches, which could be relevant for the synthesis of 4-Bromo-3-chloro-2-methylaniline .
Synthesis Analysis
The synthesis of related bromo-substituted aniline compounds has been explored in various studies. For example, a series of liquid crystal dimers containing bromo-substituted aromatic imines have been synthesized, which could provide insights into the synthesis of 4-Bromo-3-chloro-2-methylaniline . Moreover, the green synthesis of a Schiff base compound related to 4-Bromo-3-chloro-2-methylaniline has been achieved through a mechanochemical method, suggesting that similar environmentally friendly approaches could be applied to the synthesis of 4-Bromo-3-chloro-2-methylaniline .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3-chloro-2-methylaniline has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a Schiff base compound was determined to be monoclinic, and the stabilization of the compound was attributed to intermolecular interactions . Additionally, the crystal structure of a related compound, 4-bromo-3-methylanilinium perchlorate, was found to form a supramolecular rotator-stator structure . These findings could be indicative of the potential molecular structure of 4-Bromo-3-chloro-2-methylaniline.
Chemical Reactions Analysis
The chemical reactivity of bromo- and chloro-substituted anilines can be inferred from the synthesis and reactions of similar compounds. For example, the synthesis of a Schiff base and its copper(II) complex from a bromo- and chloro-substituted phenol suggests that 4-Bromo-3-chloro-2-methylaniline could also form complexes with metals . Furthermore, the bromination of 3-methylanisole to produce 4-bromo-3-methylanisole in a microreaction system indicates that selective halogenation reactions are possible for these types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-chloro-2-methylaniline can be hypothesized based on studies of related compounds. For instance, the vibrational spectra of 2-chloro-4-methylaniline have been investigated, providing information on the molecular vibrations that could be expected for 4-Bromo-3-chloro-2-methylaniline . Additionally, the mesomorphic behavior of bromo-substituted aniline liquid crystals suggests that 4-Bromo-3-chloro-2-methylaniline may also exhibit unique phase behavior .
科学的研究の応用
-
Organic Synthesis : As an aryl amine, 4-Bromo-3-chloro-2-methylaniline can be used in the synthesis of various organic compounds. It can act as a precursor for the synthesis of pharmaceuticals, dyes, and other organic molecules .
-
Material Science : Aryl amines like 4-Bromo-3-chloro-2-methylaniline can be used in the synthesis of polymers and other materials. These materials can have various applications, from electronics to coatings .
-
Chemical Research : This compound could be used in studies investigating the properties and reactions of aryl amines. This could include studies on reaction mechanisms, kinetics, or the development of new synthetic methods .
-
Educational Purposes : In educational settings, this compound could be used in laboratory classes to demonstrate various chemical reactions and techniques .
-
Industrial Applications : In the industry, aryl amines are used in the production of dyes, pharmaceuticals, and polymers. While specific applications of 4-Bromo-3-chloro-2-methylaniline are not mentioned, it’s possible that it could be used in similar ways .
-
Organic Synthesis : As an aryl amine, 4-Bromo-3-chloro-2-methylaniline can be used in the synthesis of various organic compounds. It can act as a precursor for the synthesis of pharmaceuticals, dyes, and other organic molecules .
-
Material Science : Aryl amines like 4-Bromo-3-chloro-2-methylaniline can be used in the synthesis of polymers and other materials. These materials can have various applications, from electronics to coatings .
-
Chemical Research : This compound could be used in studies investigating the properties and reactions of aryl amines. This could include studies on reaction mechanisms, kinetics, or the development of new synthetic methods .
-
Educational Purposes : In educational settings, this compound could be used in laboratory classes to demonstrate various chemical reactions and techniques .
-
Industrial Applications : In the industry, aryl amines are used in the production of dyes, pharmaceuticals, and polymers. While specific applications of 4-Bromo-3-chloro-2-methylaniline are not mentioned, it’s possible that it could be used in similar ways .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-3-chloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWSZYHMEPZGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428254 | |
| Record name | 4-bromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-methylaniline | |
CAS RN |
627531-47-9 | |
| Record name | 4-bromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloro-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
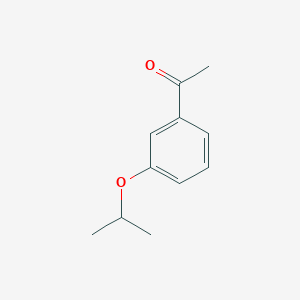





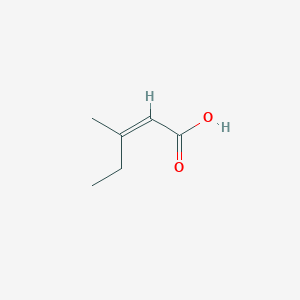
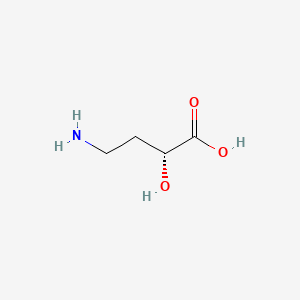

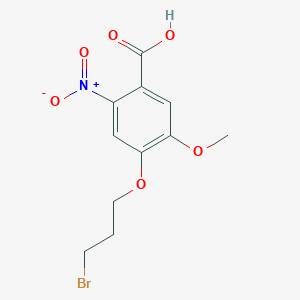
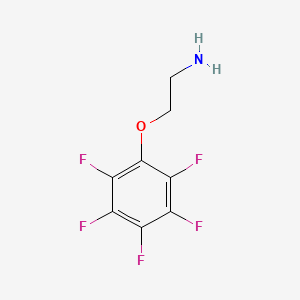
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)